

Pictilisib progression-free survival data across trials

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Compound Focus: Pictilisib

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Pictilisib Progression-Free Survival Data

The table below summarizes the key PFS findings from the primary phase 2 trial (FERGI) that evaluated **Pictilisib** plus fulvestrant versus placebo plus fulvestrant in postmenopausal women with oestrogen receptor-positive, HER2-negative, aromatase inhibitor-resistant advanced breast cancer [1].

Trial / Cohort	Patient Group	Regimen	Median PFS (Months)	Hazard Ratio (HR)
FERGI [1]	All patients (Part 1)	Pictilisib + Fulvestrant	6.6	0.74
		Placebo + Fulvestrant	5.1	(95% CI 0.52–1.06)
FERGI [1]	PIK3CA-mutant (Part 1)	Pictilisib + Fulvestrant	6.5	0.73
		Placebo + Fulvestrant	5.1	(95% CI 0.42–1.28)
FERGI [1]	PIK3CA-mutant (Part 2)	Pictilisib (260 mg) + Fulvestrant	5.4	1.07

Trial / Cohort	Patient Group	Regimen	Median PFS (Months)	Hazard Ratio (HR)
		Placebo + Fulvestrant	10.0	(95% CI 0.53–2.18)

Key Conclusions from the Trial:

- The addition of **Pictilisib** to fulvestrant **did not significantly improve PFS** in the overall population or in patients with *PIK3CA* mutations [1].
- The study authors concluded that toxicity limited the dosing of **Pictilisib**, which may have restricted its efficacy. They suggested that inhibitors with greater selectivity than **Pictilisib** might be needed to improve outcomes in this setting [1].

Detailed Experimental Protocol

For researchers seeking to interpret these results, here is the detailed methodology from the FERGI trial [1].

- **Study Design:** A two-part, international, multicenter, randomized, double-blind, placebo-controlled, phase 2 study.
- **Patient Population:** Postmenopausal women with oestrogen receptor-positive, HER2-negative, locally advanced or metastatic breast cancer that had relapsed or progressed during aromatase inhibitor treatment.
- **Intervention:** Patients were randomized to receive either:
 - **Experimental arm:** Oral **Pictilisib** (340 mg in Part 1; 260 mg in Part 2) daily, plus intramuscular fulvestrant (500 mg on specified days of each cycle).
 - **Control arm:** Oral placebo, plus the same fulvestrant regimen.
- **Stratification Factors:** Included the presence or absence of *PIK3CA* mutation, type of aromatase inhibitor resistance, and measurable disease status.
- **Primary Endpoint:** Progression-free survival (PFS) assessed by the investigator.
- **Tumor Assessment:** Physical examinations and imaging scans were performed at screening, then every 8 weeks for the first 32 weeks, and every 12 weeks thereafter.

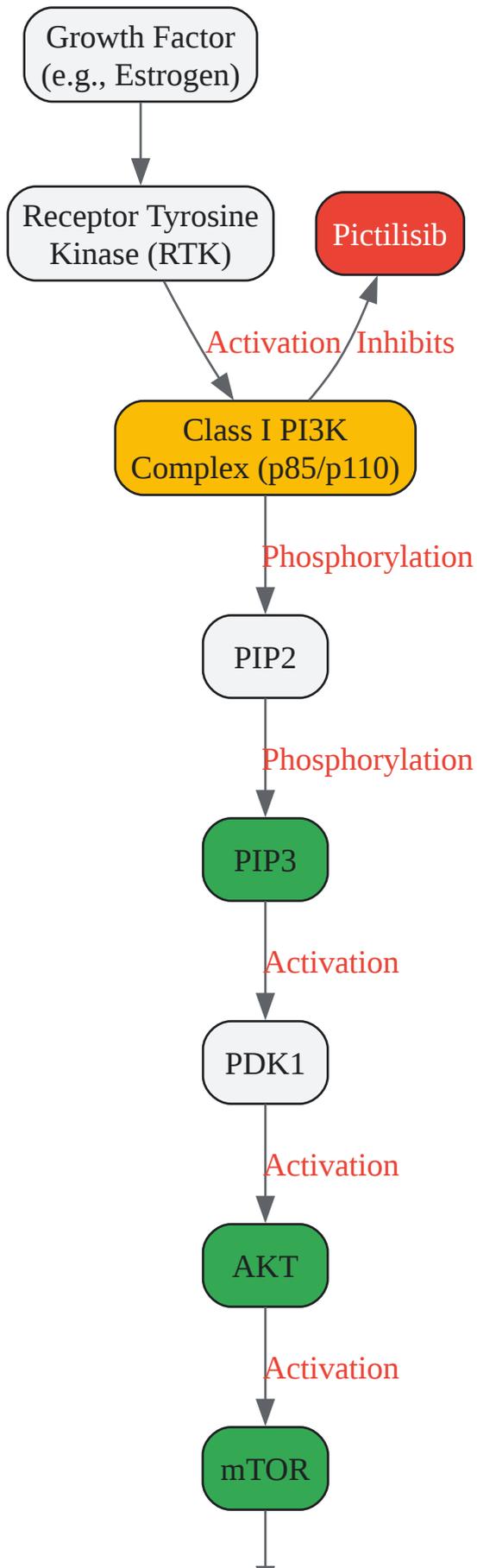
Context in the PI3K Inhibitor Landscape

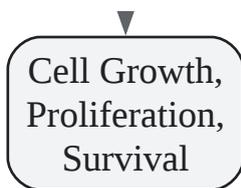
The search results indicate that **Pictilisib** is a pan-PI3K inhibitor, and its clinical development has been challenging. Other PI3K inhibitors have shown more success [2] [3] [4].

- **FDA-Approved PI3K Inhibitors:** As of 2021, five class I PI3K inhibitors were approved by the FDA, primarily for breast cancers and hematologic malignancies. These include Copanlisib, Idelalisib, Umbralisib, Duvelisib, and **Alpelisib** [3].
- **Alpelisib in Breast Cancer:** Alpelisib, an alpha-specific PI3K inhibitor, is approved in combination with fulvestrant for postmenopausal women with HR-positive, HER2-negative, *PIK3CA*-mutated advanced breast cancer. This approval was based on its demonstrated ability to extend PFS, showing the clinical viability of a more targeted approach compared to pan-inhibition [2] [4].

Signaling Pathway and Trial Design

The following diagram illustrates the primary signaling pathway targeted by **Pictilisib**, which explains its investigated use in combination therapy for hormone-resistant breast cancer.





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